2-(Diphenylphosphino)benzenesulfonic acid

Catalog No.
S3370155
CAS No.
111864-25-6
M.F
C18H15O3PS
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)benzenesulfonic acid

CAS Number

111864-25-6

Product Name

2-(Diphenylphosphino)benzenesulfonic acid

IUPAC Name

2-diphenylphosphanylbenzenesulfonic acid

Molecular Formula

C18H15O3PS

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C18H15O3PS/c19-23(20,21)18-14-8-7-13-17(18)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,19,20,21)

InChI Key

HXVJDHROZFWXHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S(=O)(=O)O

Ligand Precursor for Transition Metal Complexes

-(Diphenylphosphino)benzenesulfonic acid is valuable in scientific research due to its ability to act as a ligand precursor. Ligands are molecules that bind to central metal atoms in coordination complexes. By varying the ligand structure, scientists can fine-tune the properties of these complexes, making them effective catalysts for various organic transformations.

In the case of 2-(Diphenylphosphino)benzenesulfonic acid, the diphenylphosphino group acts as the binding site to the metal center, while the benzenesulfonic acid group provides water solubility and potential for further functionalization []. This combination allows for the preparation of a wide range of transition metal complexes with tailored catalytic activity.

Catalysis in Organic Transformations

Transition metal complexes derived from 2-(Diphenylphosphino)benzenesulfonic acid have been employed as catalysts in numerous organic reactions. Some notable examples include:

  • Heck reaction: This reaction forms carbon-carbon bonds between an aryl halide and an alkene [].
  • Regioselective allylation: This reaction selectively introduces an allyl group (C3H5) onto a molecule [].
  • Hydrogenation of ketones: This reaction reduces a ketone (C=O) to an alcohol (C-OH) [].
  • N-alkylation of amines: This reaction introduces an alkyl group onto a nitrogen atom in an amine molecule [].
  • Olefin oligomerization and polymerization reactions: These reactions involve the formation of longer chain molecules from shorter olefin (alkene) units [].

2-(Diphenylphosphino)benzenesulfonic acid is an organophosphorus compound characterized by the presence of a diphenylphosphino group attached to a benzenesulfonic acid moiety. Its molecular formula is C₁₈H₁₅O₃PS, with a molecular weight of approximately 342.35 g/mol. This compound is notable for its role as a ligand in coordination chemistry, particularly in forming complexes with transition metals, which can enhance catalytic activity in various

The chemical behavior of 2-(Diphenylphosphino)benzenesulfonic acid is largely influenced by its functional groups. It can participate in several types of reactions:

  • Ligand Formation: It acts as a bidentate ligand, coordinating through the phosphorus and sulfonic acid groups to transition metals, facilitating the formation of metal complexes.
  • Acid-Base Reactions: The sulfonic acid group can undergo protonation or deprotonation, depending on the pH of the solution.
  • Nucleophilic Substitution: The phosphino group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 2-(Diphenylphosphino)benzenesulfonic acid exhibits potential biological activity, particularly in the context of medicinal chemistry. Its metal complexes have shown promise in:

  • Antitumor Activity: Some studies suggest that metal complexes derived from this ligand can exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor, although detailed mechanisms require further investigation .

The synthesis of 2-(Diphenylphosphino)benzenesulfonic acid typically involves:

  • Phosphination Reaction: A diphenylphosphine derivative reacts with benzenesulfonyl chloride under basic conditions to yield the desired sulfonic acid.
  • Purification: The product is usually purified through recrystallization or chromatography to achieve a high purity level suitable for further applications.

General Reaction Scheme

text
Diphenylphosphine + Benzenesulfonyl Chloride → 2-(Diphenylphosphino)benzenesulfonic acid

2-(Diphenylphosphino)benzenesulfonic acid finds applications in various fields:

  • Catalysis: It is widely used as a ligand in catalytic systems for organic transformations.
  • Material Science: Its metal complexes are explored for applications in materials with unique electronic or optical properties.
  • Pharmaceuticals: The compound and its derivatives are investigated for potential therapeutic uses due to their biological activity.

Interaction studies involving 2-(Diphenylphosphino)benzenesulfonic acid primarily focus on its coordination with transition metals. These studies reveal:

  • Stability Constants: Determining stability constants helps understand the strength of metal-ligand interactions.
  • Kinetics of Complex Formation: Research investigates how quickly and efficiently the ligand forms complexes with various metals, impacting its catalytic effectiveness.

Several compounds share structural similarities with 2-(Diphenylphosphino)benzenesulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(Diphenylphosphino)benzoic acidC₁₉H₁₅O₂PLacks sulfonic acid group; used similarly as a ligand.
DiphenylphosphineC₁₈H₁₅PSimpler structure; serves as a precursor for phosphine ligands.
Benzene sulfonic acidC₆H₆O₃SContains sulfonic acid but lacks phosphorus functionality.

Uniqueness

The uniqueness of 2-(Diphenylphosphino)benzenesulfonic acid lies in its dual functionality as both a strong ligand and an acidic moiety, allowing it to stabilize metal ions while also participating in proton transfer reactions. This versatility makes it particularly valuable in catalysis and materials science compared to similar compounds that may lack one of these functionalities.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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